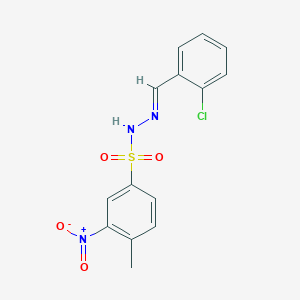![molecular formula C17H17N3O B5726766 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been studied extensively for its potential use in cancer therapy and has shown promising results in preclinical studies.
Mechanism of Action
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole inhibits the activity of glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an essential nutrient for cancer cells, and targeting glutaminase with 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole can lead to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to decrease the levels of glutamate and α-ketoglutarate, two metabolites produced by glutaminase. Additionally, 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has been shown to decrease the levels of ATP and NADPH, two important molecules involved in cellular metabolism.
Advantages and Limitations for Lab Experiments
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high potency for glutaminase inhibition. However, 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has some limitations as well. It has poor solubility in water and can be toxic to cells at high concentrations.
Future Directions
There are several potential future directions for research on 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole. One area of interest is the development of more potent and selective glutaminase inhibitors. Additionally, 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole could be used in combination with other cancer therapies to enhance their effectiveness. Finally, 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole could be studied in other disease contexts where glutamine metabolism is dysregulated, such as neurodegenerative diseases.
Synthesis Methods
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole can be synthesized using a two-step process involving the reaction of 4-benzylphenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with sodium azide and copper(II) sulfate pentahydrate.
Scientific Research Applications
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has been studied extensively for its potential use in cancer therapy. Glutamine is an essential nutrient for cancer cells, and targeting glutaminase with 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole can lead to decreased cell proliferation and increased cell death. 1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole has shown promising results in preclinical studies in a variety of cancer types, including breast cancer, lung cancer, and glioblastoma.
properties
IUPAC Name |
1-[2-(4-benzylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-4-15(5-3-1)12-16-6-8-17(9-7-16)21-11-10-20-14-18-13-19-20/h1-9,13-14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKVEWOFWOVOAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)


![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)

![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)